3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one
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Overview
Description
3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C8H9F3O and a molecular weight of 178.154. It is a bicyclic ketone featuring a trifluoromethyl group attached to the bicyclo[4.1.0]heptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one can be achieved through various synthetic routes. One common method involves the introduction of the trifluoromethyl group into the bicyclo[4.1.0]heptane framework via a series of organic reactions. For instance, the compound can be synthesized by the reaction of a suitable bicyclo[4.1.0]heptane derivative with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted bicyclo[4.1.0]heptane derivatives .
Scientific Research Applications
3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical and agrochemical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific molecular targets.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptan-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different ring structure, leading to variations in reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Known for their use in asymmetric synthesis and catalysis, these compounds differ significantly in their structural and functional characteristics.
Uniqueness
3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[4.1.0]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)6-2-1-4-3-5(4)7(6)12/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXKLOKQXDQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2C1C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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